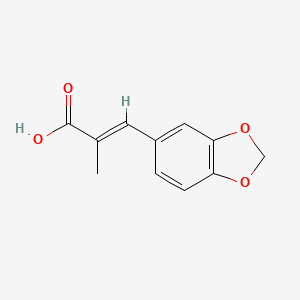

3-(1,3-Benzodioxol-5-yl)methacrylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3,(H,12,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFONMHZQODIRJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421359 | |

| Record name | NSC36175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109619-79-6, 40527-53-5 | |

| Record name | (2E)-3-(1,3-Benzodioxol-5-yl)-2-methyl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109619-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC36175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Precursor Chemistry

Approaches to 3-(1,3-Benzodioxol-5-yl)methacrylic Acid Synthesis

The primary strategies for synthesizing the target molecule hinge on the use of 1,3-Benzodioxole-5-carbaldehyde, commonly known as piperonal (B3395001) or heliotropin, as the starting material. wikipedia.org This aldehyde provides the core benzodioxole structure and the benzylic carbon that will become part of the acrylic backbone.

The most direct and widely applicable methods for synthesizing α,β-unsaturated acids and their esters from aldehydes are condensation reactions. For this compound, this involves reacting 1,3-Benzodioxole-5-carbaldehyde with a reagent that provides the three-carbon methacrylic acid unit.

A highly effective method is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion to yield an alkene. To synthesize a methacrylate (B99206), a phosphonate ester bearing an α-methyl group, such as ethyl 2-(diethoxyphosphoryl)propanoate, is required. ambeed.commedchemexpress.com The reaction with 1,3-Benzodioxole-5-carbaldehyde would proceed in the presence of a base to generate the corresponding ethyl ester of the target acid. This ester can then be hydrolyzed under basic conditions to yield the final carboxylic acid. nih.govresearchgate.net

Another relevant strategy is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While direct synthesis of the target methacrylate via this method is not typical, the condensation of 1,3-Benzodioxole-5-carbaldehyde with compounds like malonic acid can yield the corresponding cinnamic acid derivative. beilstein-journals.org This highlights the utility of condensation reactions in functionalizing the aldehyde.

The introduction of the complete methacrylic acid functional group onto the 1,3-benzodioxole (B145889) core is efficiently achieved through the aforementioned Horner-Wadsworth-Emmons reaction. This olefination reaction constructs the C=C double bond and incorporates the characteristic α-methyl and carboxylic ester groups in a single synthetic operation starting from 1,3-Benzodioxole-5-carbaldehyde.

The process can be envisioned as a two-step sequence:

Olefination: Reaction of 1,3-Benzodioxole-5-carbaldehyde with a stabilized phosphonate ylide generated from a reagent like triethyl 2-phosphonopropionate. sigmaaldrich.com This forms the ethyl ester, ethyl 3-(1,3-benzodioxol-5-yl)methacrylate.

Hydrolysis: Saponification of the resulting ethyl ester, typically using an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the desired this compound. nih.govacs.org

The synthesis of structurally similar compounds provides a valuable framework for understanding the preparation of the target molecule. These related pathways often employ similar reagents and conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is particularly useful for synthesizing α,β-unsaturated esters. It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less sterically hindered phosphonate carbanions and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. The reaction typically employs a phosphonate ester and a base to deprotonate it, forming a stabilized carbanion that then reacts with the aldehyde.

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Triethyl phosphonoacetate | NaH | THF | Reflux | High | General |

| 4-Chlorobenzaldehyde | Ethyl 2-(diethoxyphosphoryl)propanoate | NaH | DME | Room Temp | 85% (E-isomer) | Literature Example |

| Benzaldehyde | Triethyl 2-phosphonopropionate | KOt-Bu | THF | 0°C to RT | Good | General |

While not a primary route for the synthesis of this compound itself, pathways involving acid chlorides are fundamental in the chemistry of its precursors and potential derivatives. Carboxylic acids are readily converted to the more reactive acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov

For instance, piperonylic acid (1,3-benzodioxole-5-carboxylic acid), which can be formed by the oxidation of 1,3-benzodioxole-5-carbaldehyde, could be converted to piperonyl chloride. wikipedia.org This acid chloride could then, in principle, be used in more complex synthetic sequences. More relevantly, the final product, this compound, can be converted to its acid chloride to facilitate the synthesis of various esters and amides, which is a common strategy in medicinal and materials chemistry. The reaction of an amine with an acid chloride, often under Schotten-Baumann conditions, is a standard method for amide bond formation. nih.gov

Related Reaction Pathways for Structurally Analogous Acrylates and Methacrylates

Precursor Synthesis and Functionalization of 1,3-Benzodioxole

The primary precursor for the synthesis of this compound is 1,3-benzodioxole, a bicyclic heterocyclic compound. This core structure is typically functionalized to introduce the necessary aldehyde group for subsequent condensation reactions.

The synthesis of 1,3-benzodioxole itself can be achieved through the reaction of catechol with a methylene source, such as dichloromethane (B109758), in the presence of a base via a Williamson ether synthesis. wikipedia.org

The key intermediate, 1,3-benzodioxole-5-carbaldehyde (piperonal), is a naturally occurring compound but can also be synthesized. wikipedia.org One industrial preparation involves the isomerization of safrole to isosafrole, followed by oxidative cleavage of the double bond. Another route starts from 1,3-benzodioxole itself, which can be formylated using various methods, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the 5-position. Acylation of 1,3-benzodioxole is also a known functionalization pathway. beilstein-journals.org

The other crucial precursor for the HWE route is ethyl 2-(diethoxyphosphoryl)propanoate. chemscene.com This phosphonate is typically prepared via the Michaelis-Arbuzov reaction, where triethyl phosphite (B83602) is reacted with an α-halo propionate, such as ethyl 2-bromopropionate.

| Precursor | Starting Material(s) | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| 1,3-Benzodioxole | Catechol, Dichloromethane | Williamson Ether Synthesis | Base (e.g., NaOH) | wikipedia.org |

| 1,3-Benzodioxole-5-carbaldehyde | Isosafrole | Oxidative Cleavage | Ozone or KMnO₄ | wikipedia.org |

| Ethyl 2-(diethoxyphosphoryl)propanoate | Triethyl phosphite, Ethyl 2-bromopropionate | Michaelis-Arbuzov Reaction | Heat | General |

Friedel-Crafts Acylation of 1,3-Benzodioxole

The Friedel-Crafts acylation is a fundamental organic reaction for introducing an acyl group onto an aromatic ring. In the context of synthesizing derivatives of 1,3-benzodioxole, this reaction is of significant industrial importance. For instance, the acylation of 1,3-benzodioxole is a crucial step in the production of valuable industrial intermediates. rsc.org The reaction typically involves an acylating agent and a Lewis or Brønsted acid catalyst.

While traditional Friedel-Crafts reactions can sometimes lead to the degradation of the methylenedioxy bridge in 1,3-benzodioxole, alternative catalysts and conditions have been developed to mitigate this. researchgate.net For example, polyphosphoric acid (PPA) has been proposed as a Lewis acid for the acylation of 1,3-benzodioxole with propionic acid to form 3,4-methylenedioxypropiophenone. researchgate.net Research has also explored heterogeneous catalysts, such as Fe₂O₃ nanoparticles on specific supports or Nafion-H, for Friedel-Crafts type reactions under high-temperature and pressure flow conditions. rsc.org The use of recyclable heterogeneous acidic catalysts, like Zn-Aquivion or AquivionSO₃H®, has been studied for the acylation of 1,3-benzodioxole to produce 1-(benzo[d] wikipedia.orgsigmaaldrich.comdioxol-5-yl)propan-1-one, a key intermediate for various active ingredients. rsc.org

The synthesis of related benzodioxole derivatives often involves the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of strong acids, demonstrating the feasibility of large-scale production of benzodioxole compounds.

Stereoselective Synthesis of Benzodioxole Derivatives

Chiral Auxiliaries: One of the most powerful strategies for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgsigmaaldrich.comtcichemicals.com This auxiliary directs the stereochemical course of subsequent reactions. For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid, allowing for stereocontrolled alkylation at the α-position. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com For the synthesis of a chiral β-aryl-α-methyl-α,β-unsaturated carboxylic acid like the target compound, a potential strategy would involve the use of a chiral auxiliary to guide the introduction of the methyl group or the formation of the double bond with a specific geometry.

Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. An asymmetric variant of this reaction, employing a chiral phosphonate reagent, could potentially be used to construct the α,β-unsaturated ester moiety of the target compound with control over the E/Z geometry. The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate has been reported via the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester, a standard HWE reaction. researchgate.net To achieve stereoselectivity in the formation of this compound, a chiral phosphonate reagent could be employed in a similar condensation with a suitable ketone precursor.

Enzymatic Resolution: Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. google.comnih.gov For this compound, a racemic mixture could potentially be synthesized and then subjected to enzymatic resolution. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of the carboxylic acid, allowing for the separation of the esterified and unesterified forms. google.com The choice of enzyme, solvent, and acylating agent are critical factors for a successful resolution. nih.gov

Industrial Production Considerations for General Methacrylic Acid

The industrial-scale production of methacrylic acid is a well-established process, with several routes developed over the years. These methods primarily rely on petrochemical feedstocks and are optimized for high-volume, continuous production.

Acetone (B3395972) Cyanohydrin Route

The acetone cyanohydrin (ACH) route is the most common and one of the earliest industrialized processes for producing methacrylic acid and its esters, particularly methyl methacrylate (MMA). wikipedia.org This process, developed in the 1930s, begins with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin. tcichemicals.com The acetone cyanohydrin is then treated with sulfuric acid to produce methacrylamide (B166291) sulfate, which is subsequently hydrolyzed to yield methacrylic acid. wikipedia.orgnih.gov

A key concern with the ACH route is the use of highly toxic hydrogen cyanide and large quantities of sulfuric acid, which results in the formation of a significant amount of ammonium (B1175870) bisulfate as a byproduct. tcichemicals.com

| Reactants | Intermediates | Products | Key Considerations |

| Acetone | Acetone Cyanohydrin | Methacrylic Acid | Use of toxic hydrogen cyanide |

| Hydrogen Cyanide | Methacrylamide Sulfate | Methyl Methacrylate (via esterification) | Generation of ammonium bisulfate waste |

| Sulfuric Acid | Established and widely used process |

Petrochemical Feedstock-Based Syntheses

Besides the acetone cyanohydrin route, several other industrial processes for methacrylic acid production are based on various petrochemical feedstocks. These routes have been developed to offer competitive alternatives, often with improved environmental profiles.

One significant alternative starts with isobutylene (B52900) or tert-butanol . wikipedia.org In this process, isobutylene is oxidized in a two-step vapor-phase catalytic reaction. The first step converts isobutylene to methacrolein (B123484), and the second step oxidizes methacrolein to methacrylic acid. wikipedia.org

Another route utilizes ethylene (B1197577) as the starting material. In the BASF process, ethylene undergoes hydroformylation to produce propionaldehyde, which is then condensed with formaldehyde (B43269) to yield methacrolein. The subsequent oxidation of methacrolein gives methacrylic acid. tcichemicals.com

A third pathway involves the dehydrogenation of isobutyric acid . wikipedia.org More recent developments focus on producing isobutyric acid through fermentation, offering a potential bio-based route to methacrylic acid.

| Feedstock | Key Process Steps | Main Product |

| Isobutylene/tert-Butanol | Two-step catalytic oxidation | Methacrylic Acid |

| Ethylene | Hydroformylation, condensation with formaldehyde, oxidation | Methacrylic Acid |

| Isobutyric Acid | Dehydrogenation | Methacrylic Acid |

Iii. Chemical Reactivity and Transformational Studies

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes reactions typical of its class, including esterification, and conversion to more reactive derivatives like acid halides and anhydrides.

Esterification of the methacrylic acid moiety is a common transformation, yielding methacrylate (B99206) esters which are valuable monomers in polymer science. The reaction involves the condensation of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst. rug.nl The kinetics of methacrylic acid esterification have been studied with various alcohols, such as n-propanol, isopropanol, methanol (B129727), and ethanol, often using sulfuric acid as a catalyst. researchgate.netresearchgate.net The process is reversible and subject to equilibrium. researchgate.net

Alternative methods for esterification include the use of Lewis acids or other coupling agents. rug.nlssuchy.eu For instance, di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like lanthanum triflate (La(OTf)3) or magnesium chloride (MgCl2) can efficiently mediate the esterification of methacrylic acid with primary alcohols. ssuchy.eu

Table 1: Examples of Reagents and Catalysts for Methacrylic Acid Esterification

| Alcohol | Catalyst/Coupling Agent | Reference |

|---|---|---|

| n-Propanol, Isopropanol | Sulfuric Acid | researchgate.net |

| Methanol, Ethanol | Sulfuric Acid | researchgate.net |

| Lauryl alcohol, Tetrahydrogeraniol | La(OTf)3, MgCl2 / Boc2O | ssuchy.eu |

| Various monohydric or polyhydric alcohols | Acidic (trans)esterification catalyst | google.com |

The carboxylic acid group of 3-(1,3-benzodioxol-5-yl)methacrylic acid can be converted into a more reactive acid halide, most commonly the acid chloride. This transformation is a key step for synthesizing various derivatives, such as esters and amides, under milder conditions than direct condensation. Standard halogenating agents are effective for this purpose.

Common reagents for converting methacrylic acid to methacryloyl chloride include:

Thionyl chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl). researchgate.net

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), this reagent provides a clean reaction with gaseous byproducts. researchgate.net

Benzoyl chloride (C₆H₅COCl): Methacrylic acid can be reacted with benzoyl chloride, followed by distillation to isolate the lower-boiling methacryloyl chloride. researchgate.netrsc.org

Table 2: Reagents for the Synthesis of Methacryloyl Chloride from Methacrylic Acid

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, then evaporation of excess reagent | researchgate.net |

| Oxalyl Chloride ((COCl)₂) | Catalytic DMF in DCM | researchgate.net |

This compound can be converted to its corresponding anhydride (B1165640), 3-(1,3-benzodioxol-5-yl)methacrylic anhydride. Acid anhydrides are reactive acylating agents, similar to acid chlorides but often more selective. General methods for synthesizing methacrylic anhydride can be applied.

One efficient method involves the reaction of two equivalents of the carboxylic acid with a coupling agent like di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild Lewis acid catalyst, such as MgCl₂ or magnesium triflate (Mg(OTf)₂). ssuchy.eu This approach allows for the quantitative formation of the anhydride under relatively mild conditions. ssuchy.eu Another synthetic route involves the reaction of a methacrylate salt, like sodium methacrylate, with an acid chloride such as propionyl chloride. chemicalbook.com

Table 3: Synthetic Methods for Methacrylic Anhydride

| Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|

| Methacrylic Acid (2 equiv.), Di-tert-butyl dicarbonate (Boc₂O) | MgCl₂ | Mild conditions, high selectivity | ssuchy.eu |

| Sodium Methacrylate, Propionyl Chloride | Heat (90-100 °C) | High yield and purity after distillation | chemicalbook.com |

Reactivity of the Alkene Moiety (C=C Double Bond)

The carbon-carbon double bond in the methacrylic acid structure is electron-deficient due to its conjugation with the electron-withdrawing carboxylic acid group. This α,β-unsaturated system is susceptible to specific reactions. A primary characteristic of methacrylic acid and its derivatives is their ability to undergo radical polymerization. The benzodioxole substituent influences the copolymerization behavior of the monomer, affecting the incorporation pattern of comonomers and resulting in polymers with potentially unique properties. The photochemical behavior is also of interest, as these compounds can undergo photodegradation and crosslinking reactions under UV light.

Furthermore, the alkene can participate in addition reactions. While electrophilic addition is less common due to the electron-withdrawing nature of the adjacent carbonyl, the system is activated for nucleophilic conjugate addition (Michael addition). The general structure is also related to chalcones, which feature a central enone group (C=C-C=O). researchgate.netresearchgate.net This structural element is known for its broad biological activities and specific chemical reactivity.

Reactivity of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring, also known as the methylenedioxy group, is an electron-rich aromatic system. The two oxygen atoms of the dioxole ring donate electron density to the benzene (B151609) ring through resonance, making it significantly more nucleophilic than benzene itself. This enhanced nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com

The 1,3-benzodioxole ring readily undergoes a variety of electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The substitution pattern is governed by the directing effects of the existing substituents. The methylenedioxy group is a strong activating group and an ortho, para-director. In this compound, the methacrylic acid side chain is attached at the 5-position. The side chain itself acts as a deactivating group due to the electron-withdrawing nature of the conjugated carbonyl, which would direct incoming electrophiles to the meta position relative to its point of attachment.

The powerful activating and ortho-directing effect of the methylenedioxy group typically dominates. Therefore, electrophilic attack is expected to occur at the position ortho to one of the oxygens and adjacent to the existing substituent, which is the 6-position. For example, nitration of similar benzodioxole systems has been shown to occur at the position adjacent to the existing substituent. nih.gov

Common electrophilic aromatic substitution reactions include:

Nitration: Accomplished using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org

Halogenation: Achieved with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com

Sulfonation: Involves using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a strong Lewis acid catalyst. youtube.com

The interplay between the activating methylenedioxy group and the deactivating methacrylic acid substituent determines the precise reactivity and regioselectivity of these transformations on the this compound molecule.

Cyclization Reactions Involving Benzodioxole Derivatives

The benzodioxole moiety, being an electron-rich aromatic system, facilitates intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures. A prominent example of such transformations is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, which, after the formation of an iminium ion, undergoes ring closure through electrophilic attack on the aromatic ring. wikipedia.org

While this compound itself is not the direct precursor for this reaction, its derivatives can be readily converted into the necessary β-arylethylamines. For instance, reduction of the carboxylic acid and the double bond, followed by amination, would yield a suitable substrate. The subsequent reaction with an aldehyde or ketone under acidic conditions can initiate the cyclization. nih.gov The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core scaffolds in many natural alkaloids and pharmacologically active compounds. nih.govnih.govrsc.org

The reaction mechanism proceeds via the initial formation of an iminium ion from the amine and carbonyl compound, which acts as the electrophile. wikipedia.org The electron-rich benzodioxole ring then acts as the nucleophile, attacking the iminium ion to form a new carbon-carbon bond and construct the new heterocyclic ring. wikipedia.org The reaction conditions can be tuned, often employing Brønsted or Lewis acids, and can even be performed under thermal or microwave-assisted conditions to improve yields and reaction times. rsc.orgresearchgate.net The versatility of the Pictet-Spengler reaction has been demonstrated in the synthesis of a wide array of complex polycyclic molecules. nih.govmdpi.com

| Reaction Type | Precursor Requirement | Key Intermediate | Product Scaffold | Significance |

|---|---|---|---|---|

| Pictet-Spengler Reaction | β-arylethylamine and an aldehyde/ketone | Iminium ion | Tetrahydroisoquinoline or Tetrahydro-β-carboline | Core reaction for alkaloid synthesis. wikipedia.orgnih.gov |

| N-Acyliminium Ion Cyclization | N-acylated β-arylethylamine derivative | N-acyliminium ion | Lactam-fused heterocycles | Access to highly functionalized, rigid structures. wikipedia.orgmdpi.com |

Derivatization for Advanced Chemical Structures

The structure of this compound offers multiple reactive sites—the carboxylic acid, the alkene, and the aromatic ring—making it a versatile building block for the synthesis of advanced chemical structures. Derivatization can be targeted at any of these functional groups to create a diverse library of new compounds.

Polymerization: The methacrylic acid moiety is amenable to radical polymerization, allowing for the synthesis of polymers with the benzodioxole unit pendant to the main chain. nii.ac.jp These polymers can exhibit unique properties conferred by the rigid and electron-rich benzodioxole group. Furthermore, copolymerization with other monomers, such as other acrylates or styrenes, can be employed to fine-tune the material's properties, including glass transition temperature, solubility, and mechanical strength, for specific applications. researchgate.netirejournals.com

Side-Chain Modifications: The acrylic acid side chain is a primary target for derivatization.

Amidation: The carboxylic acid can be activated and reacted with primary or secondary amines to form the corresponding amides. This is a common strategy to link the molecule to other scaffolds, including amino acids or peptides, creating complex bio-conjugates or peptidomimetics. nih.govrsc.org

Esterification: Reaction with various alcohols under acidic catalysis or using coupling agents yields a wide range of esters. This modification can alter the lipophilicity and other physicochemical properties of the parent molecule.

Reduction: The double bond of the methacrylic group can be selectively hydrogenated to yield the corresponding saturated propanoic acid derivative, 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid.

Aromatic Ring Modifications: While less common, the benzodioxole ring itself can be modified. For instance, electrophilic substitution reactions such as nitration can introduce new functional groups onto the aromatic ring, as demonstrated with related safrole derivatives. researchgate.net Additionally, cleavage of the methylenedioxy bridge using reagents like boron tribromide or aluminum chloride can unmask a catechol (1,2-dihydroxybenzene) functionality. nih.gov This transformation provides two phenolic hydroxyl groups, which can be used for further derivatization or to modulate the molecule's electronic properties and biological activity. nih.govnih.gov

| Modification Type | Target Functional Group | Reagents/Conditions | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Polymerization | Methacrylic acid | Radical initiator (e.g., AIBN, BPO) | Poly(this compound) | Specialty polymers, advanced materials. uni-bayreuth.de |

| Amidation | Carboxylic acid | Amine, coupling agent (e.g., DCC, EDC) | N-substituted amides | Pharmaceuticals, peptidomimetics. nih.gov |

| Esterification | Carboxylic acid | Alcohol, acid catalyst | Esters | Fine chemical synthesis, prodrugs. thepharmajournal.com |

| Hydrogenation | Alkene | H₂, catalyst (e.g., Pd/C) | Saturated propanoic acid derivatives | Metabolite synthesis, building blocks. |

| Methylenedioxy Ring Cleavage | Benzodioxole ring | Lewis acids (e.g., AlCl₃, BF₃) | Catechol derivatives | Antioxidants, precursors for further synthesis. nih.gov |

Iv. Polymerization Chemistry of 3 1,3 Benzodioxol 5 Yl Methacrylic Acid and Its Derivatives

Homopolymerization Pathways

Homopolymerization involves the reaction of 3-(1,3-Benzodioxol-5-yl)methacrylic acid monomers to form a polymer in which all repeating units are identical. This can be achieved through several mechanisms, including conventional free-radical polymerization and more advanced controlled radical polymerization techniques.

The free-radical polymerization (FRP) of methacrylic acid and its derivatives is a well-established process that proceeds via a chain reaction mechanism involving three main steps: initiation, propagation, and termination. polimi.it It is anticipated that this compound undergoes polymerization through a similar pathway.

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as an azo compound (e.g., AIBN) or a peroxide (e.g., BPO), upon heating or irradiation. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed radical adds to successive monomer molecules, rapidly increasing the chain length. The kinetics of this step for methacrylic acid in aqueous solution are known to be complex, influenced by factors such as monomer concentration, pH, and ionic strength, which affect the interactions between the reacting species. mdpi.comresearchgate.netresearchgate.net

Termination: The growth of a polymer chain is terminated by the reaction of two growing radical chains, either through combination (coupling) or disproportionation. Chain transfer reactions to the monomer, solvent, or a chain transfer agent can also terminate the growth of one chain while initiating another. polimi.it

The polymerization kinetics of non-ionized methacrylic acid can be described by the model presented in the table below.

Table 1: Kinetic Scheme for Free-Radical Polymerization of Non-Ionized Methacrylic Acid This table presents a model for the parent compound, methacrylic acid.

| Reaction Step | General Equation |

|---|---|

| Initiation | I -> 2R•R• + M -> P₁• |

| Propagation | Pₙ• + M -> Pₙ₊₁• |

| Termination (Bimolecular) | Pₙ• + Pₘ• -> Pₙ₊ₘ or Pₙ + Pₘ |

| Chain Transfer to Monomer | Pₙ• + M -> Pₙ + M• |

Source: Adapted from reference polimi.it. I = Initiator, R• = Primary Radical, M = Monomer, P• = Propagating Radical Chain.

Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), offers precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. sigmaaldrich.com While specific CRP studies on this compound are not extensively documented, the behavior of methacrylic acid (MAA) in these systems provides valuable insights. scirp.orguni-bayreuth.de

Nitroxide-mediated polymerization (NMP) utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end, establishing a dynamic equilibrium between active (propagating) and dormant species. This method can be challenging for methacrylates, including MAA, due to the accumulation of nitroxide radicals which can inhibit polymerization. uni-bayreuth.de However, techniques like photo-controlled NMP have been developed to address these issues. For instance, the polymerization of MAA has been achieved at room temperature using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as the mediator and an azo initiator under light irradiation. scirp.orgsemanticscholar.org The use of a solution polymerization approach in methanol (B129727) can prevent heterogeneity and produce polymers with unimodal molecular weight distributions. scirp.orgsemanticscholar.org

Table 2: Example of Photo-Controlled NMP of Methacrylic Acid (MAA) in Methanol This table presents data for the parent compound, methacrylic acid, as a model system.

| Time (h) | Conversion (%) | Mn (GPC) | Mw/Mn (PDI) |

|---|---|---|---|

| 1 | 15 | 10,500 | 2.3 |

| 3 | 35 | 22,000 | 2.1 |

| 5 | 52 | 35,000 | 2.0 |

| 7 | 68 | 48,000 | 2.0 |

Conditions: MAA/Methanol, Initiator: V-61, Mediator: MTEMPO, Accelerator: tBuS, Room Temperature, High-Pressure Hg Lamp. Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index. Source: Adapted from reference semanticscholar.org.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method based on a reversible redox process catalyzed by a transition metal complex, typically copper-based. Direct ATRP of acidic monomers like MAA is problematic because the carboxylic acid can coordinate to and deactivate the metal catalyst. scirp.orgnsf.govnih.gov To overcome this, several strategies have been employed:

Protection/Deprotection: The carboxylic acid group is protected (e.g., as a tert-butyl ester), the protected monomer is polymerized, and the resulting polymer is hydrolyzed to yield the final poly(methacrylic acid). uni-bayreuth.de

Direct Polymerization in Aqueous Media: Advanced ATRP techniques such as electrochemically mediated ATRP (eATRP) and supplemental activator and reducing agent (SARA) ATRP allow for the direct, controlled polymerization of MAA in water by continuously regenerating the active catalyst species. nsf.gov Light-mediated ATRP in water has also been shown to be effective. nih.gov

These approaches would likely be necessary for the successful ATRP of this compound to achieve well-defined polymer architectures. nsf.govnih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is arguably the most versatile and tolerant CRP technique for a wide range of monomers, including functional ones like MAA. The control is achieved through a degenerative chain transfer process using a dithioester or related compound as the RAFT agent. RAFT has been successfully used to produce well-defined poly(methacrylic acid) with narrow molecular weight distributions (Mw/Mn < 1.2) in both aqueous and organic media. scirp.orgsemanticscholar.org This robust nature makes RAFT a highly promising technique for the controlled homopolymerization of this compound, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. mdpi.com

Table 3: Typical Conditions for RAFT Polymerization of Methacrylic Acid (MAA) This table presents data for the parent compound, methacrylic acid, as a model system.

| RAFT Agent | Initiator | Solvent | Temperature (°C) | Resulting PDI (Mw/Mn) |

|---|---|---|---|---|

| Trithiocarbonate-based | ACVA | Water | 70 | < 1.2 |

| Trithiocarbonate-based | ACVA | Ethanol | 70 | ~ 1.15 |

| Trithiocarbonate-based | ACVA | 1,4-Dioxane | 70 | ~ 1.18 |

ACVA = 4,4'-Azobis(4-cyanovaleric acid). PDI = Polydispersity Index. Source: Adapted from reference mdpi.com.

Controlled Radical Polymerization Techniques

Copolymerization with Other Monomers

Copolymerization allows for the incorporation of this compound with one or more different monomers, enabling the synthesis of polymers with tailored properties. While specific copolymerization studies involving this monomer are not widely reported in the provided literature, its structure suggests it can be copolymerized with various vinylic comonomers.

Based on studies of the parent monomer, MAA can be copolymerized with a range of monomers to create materials for diverse applications. For example:

Random Copolymers: MAA has been copolymerized with 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) using UV-initiated polymerization to create transparent films. irejournals.com Terpolymerizations of MAA with monomers like 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS) and dimethyl octyl ammonium (B1175870) styrene (B11656) sulfonate (DOASS) have also been studied. researchgate.net

Block Copolymers: Well-defined block copolymers containing PMAA segments are often synthesized using CRP techniques. RAFT emulsion polymerization has been used to create poly(methacrylic acid)-block-polystyrene (PMAA-b-PS) diblock copolymers in water at high solids content. mdpi.com ATRP has also been employed to synthesize block copolymers of MAA and acrylic acid (AA), demonstrating the retention of chain-end functionality. nih.gov A related study reported the free-radical copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid. dntb.gov.ua

The reactivity ratios of the monomers determine the composition and sequence distribution of the final copolymer. For the synthesis of well-defined copolymers containing this compound, CRP techniques like RAFT would be the most suitable methods.

Monomer Reactivity Ratios in Copolymer Systems

In copolymerization, which involves the polymerization of a mixture of two or more monomers, the composition and sequence distribution of the resulting polymer chain are determined by the relative reactivities of the monomers toward the growing polymer radicals. nih.gov These relative reactivities are quantified by monomer reactivity ratios (r1 and r2). nih.gov The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding to another monomer 1, to the rate constant of it adding to monomer 2. Conversely, r2 describes the preference of a propagating chain ending in monomer 2. uw.edu.pl

The values of r1 and r2 dictate the type of copolymer formed:

r1 > 1 and r2 > 1 : Unlikely, but would indicate a tendency to form a mixture of homopolymers.

r1 ≈ r2 ≈ 1 : An ideal or random copolymer is formed, with monomer units arranged randomly along the chain.

r1 > 1 and r2 < 1 : Monomer 1 is more reactive, leading to a copolymer with longer sequences of M1.

r1 < 1 and r2 < 1 : An alternating copolymer is favored, particularly when r1 and r2 are close to zero.

r1r2 = 1 : Ideal copolymerization where the monomer distribution is random.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Type |

| Methacrylic Acid | Trimethylsilyl (B98337) Methacrylate | 2.75 | 0.004 | Statistical/Blocky (M1) |

| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | Methyl Methacrylate (MMA) | 0.28 | 0.90 | Statistical/Random |

| N-(4-butoxycarbonylphenyl)maleimide (BCPM) | Styrene (ST) | 0.20 | 0.39 | Alternating Tendency |

| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (VP) | 3.722 | 0.097 | Statistical/Blocky (M1) |

This table presents monomer reactivity ratios for various copolymer systems involving methacrylate derivatives, illustrating how monomer structure influences copolymer composition. Data sourced from researchgate.nettsijournals.comresearchgate.net.

Graft Copolymerization Onto Polymeric Substrates

Graft copolymerization is a powerful technique for modifying the properties of a pre-existing polymer backbone (substrate) by attaching side chains of a different chemical nature. researchgate.net This method can be used to impart new functionalities, such as improved adhesion, hydrophilicity, or biocompatibility, without altering the bulk properties of the substrate material. researchgate.net Grafting a monomer like this compound onto a polymeric substrate could introduce the specific properties of the benzodioxole group to the surface.

There are three primary strategies for graft copolymerization:

"Grafting-to" : Pre-formed polymer chains with reactive end-groups are attached to a polymer backbone.

"Grafting-from" : Initiating sites are created along the polymer backbone, from which the new monomer is polymerized to grow the side chains. nih.gov

"Grafting-through" : A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer. nih.gov

For example, unsaturated acids like acrylic acid and methacrylic acid can be grafted onto ethylene (B1197577)/alkyl-acrylate copolymers in a molten state using a radical former. google.com In such a process, the radical initiator abstracts a hydrogen atom from the polymer backbone, creating a macro-radical that can initiate the polymerization of the methacrylic acid monomer, forming a graft copolymer. google.com Another well-documented example is the preparation of graft copolymers with poly(3-hydroxybutyrate) (PHB) side chains on a poly(methyl methacrylate) (PMMA) backbone via the "grafting-through" method, where a PHB macromonomer terminated with a methacrylate group is copolymerized with methyl methacrylate. nih.gov

Copolymers with Acrylates and Other Methacrylates

This compound can be copolymerized with a wide range of other vinyl monomers, such as acrylates and other methacrylates, to fine-tune the properties of the final material. Acrylates copolymers are broadly defined as polymers prepared from monomers that include acrylic acid, methacrylic acid, and their simple esters (e.g., methyl, ethyl, butyl esters). cir-safety.orgcir-safety.org The choice of comonomer and the polymerization technique significantly influences the resulting polymer architecture.

Random Copolymers : Free-radical polymerization of a mixture of this compound and a comonomer like methyl methacrylate (MMA) would typically result in a random copolymer, where the monomer units are distributed statistically along the chain, governed by their reactivity ratios.

Block Copolymers : Advanced controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined block copolymers. researchgate.netrsc.org For instance, a block of poly(methyl methacrylate) could be synthesized first, followed by the sequential addition and polymerization of this compound to create a diblock copolymer architecture. researchgate.netuni-bayreuth.de Such architectures are crucial for creating amphiphilic materials that can self-assemble into complex nanostructures. researchgate.net

The synthesis of dual hydrophilic block copolymers of poly(ethylene glycol) (PEG) with methacrylic acid has been achieved using both ATRP and RAFT, demonstrating precise control over polymer structure. rsc.org Similarly, copolymers of methacrylic acid and trimethylsilyl methacrylate have been synthesized via free-radical polymerization. researchgate.net These examples underscore the versatility of copolymerization in creating new materials from methacrylate-based monomers.

Photoinitiated Polymerization

Photoinitiated polymerization is a method that uses light energy to initiate a polymerization reaction. researchgate.net This technique offers significant advantages, including spatial and temporal control, ambient temperature operation, and low energy consumption. nih.gov It is widely used in applications such as coatings, adhesives, and dental restoratives. nih.gov

Role of Photoinitiators in Methacrylic Acid Polymerization

A photoinitiator is a molecule that, upon absorption of light, generates reactive species—typically free radicals—that can initiate the polymerization of monomers like methacrylic acid. nih.govnih.gov The process begins with the photoinitiator being excited to a higher energy state by absorbing photons of a specific wavelength. rsc.org From this excited state, it generates radicals through one of two primary mechanisms:

Type I Photoinitiators (α-Cleavage) : These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization. nih.gov A common example is bisacylphosphine oxide (BAPO), which is highly efficient and does not require a co-initiator. nih.gov

Type II Photoinitiators (Hydrogen Abstraction) : These initiators, such as benzophenone (B1666685) or thioxanthone, require a co-initiator or synergist (often a tertiary amine) to generate radicals. researchgate.netrsc.org Upon photoexcitation, the Type II initiator abstracts a hydrogen atom from the co-initiator, creating a radical from the initiator and another from the co-initiator, both of which can start a polymer chain. researchgate.net

The photo-controlled/living radical polymerization of methacrylic acid itself has been achieved using azo initiators in conjunction with mediators like 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) under irradiation. scirp.org

| Photoinitiator System | Type | Mechanism | Wavelength Range (nm) |

| Bisacylphosphine oxide (BAPO) | Type I | α-Cleavage | 365-416 |

| Benzophenone / Tertiary Amine | Type II | H-Abstraction | UV-A |

| Thioxanthone / Amine | Type II | H-Abstraction | 380-420 |

| Riboflavin / Triethanolamine | Type II | Redox Reaction | ~444 |

| Squaraine Dye / Onium Salt | Type II | Photosensitization | 300-500 |

This table summarizes various photoinitiator systems used for the polymerization of (meth)acrylate monomers, categorized by their initiation mechanism. Data sourced from researchgate.netnih.govnih.govrsc.orgscirp.orgrsc.org.

Benzodioxole Derivatives as Photoinitiators

The 1,3-benzodioxole (B145889) moiety itself can play a crucial role in photoinitiation. Research has shown that benzodioxole derivatives can act as effective co-initiators, similar to tertiary amines, in Type II photopolymerization systems. researchgate.net An innovative approach involves creating unimolecular or one-component Type II photoinitiators where the light-absorbing chromophore (like benzophenone) and the hydrogen-donating co-initiator (the benzodioxole group) are part of the same molecule. researchgate.netresearchgate.net

For example, 4-(1,3-benzodioxol-5-yloxy)benzophenone (BPBDO) was synthesized and shown to function as a one-component Type II photoinitiator. researchgate.net In this molecule, the benzophenone part absorbs light, and the excited benzophenone abstracts a hydrogen atom intramolecularly or intermolecularly from the benzodioxole moiety to generate initiating radicals. researchgate.net This design offers advantages over traditional two-component systems, such as lower potential for yellowing and reduced toxicity compared to many amine co-initiators. researchgate.net Similarly, 5-benzoyl-1,3-benzodioxole, which also contains both the benzophenone chromophore and the hydrogen-donating dioxole group, can act as a caged one-component photoinitiator. researchgate.net

Polymer Architecture and Morphology Control

Architectural Control : As mentioned, controlled/living polymerization methods like ATRP and RAFT are essential for synthesizing complex architectures such as block, graft, star, and branched polymers from (meth)acrylic monomers. researchgate.netuni-bayreuth.de These techniques allow for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions, leading to materials with highly uniform properties. uni-bayreuth.de Grafting, as discussed in section 4.2.2, is another key strategy to create branched architectures with distinct backbone and side-chain properties. researchgate.netnih.gov

Morphological Control : The architecture of a polymer directly influences its morphology. For example, amphiphilic block copolymers containing both a hydrophilic segment (like poly(methacrylic acid)) and a hydrophobic segment can self-assemble in solution to form micelles, vesicles, or other nanostructures. researchgate.net Furthermore, novel approaches can provide even greater spatial control. For instance, supramolecular chemistry has been used to create templates for polymerization. nih.gov A photoinitiator functionalized with a dipeptide can self-assemble into gel noodles, which then act as spatially-resolved templates for photopolymerization, allowing for the creation of hollow-core polymer structures after the template is removed. nih.gov Such precise control over morphology is crucial for applications in drug delivery, nanotechnology, and tissue engineering.

Formation of Polymeric Microspheres and Nanoparticles

The synthesis of polymeric nanoparticles from methacrylic acid and its derivatives is a well-established field, typically involving the self-assembly of polymers. mdpi.com These nanoparticles can be engineered as matrix-type systems, where a therapeutic agent is uniformly dispersed, or as core-shell structures. vtt.fi For a monomer like this compound, polymerization followed by nanoparticle formulation could yield particles with distinct properties influenced by the benzodioxole group.

Several methods are employed for the preparation of polymer nanoparticles, many of which are applicable to polymers derived from methacrylic acid. mdpi.com These techniques often involve the use of preformed polymers. Common methods include:

Emulsification-Solvent Evaporation: This was one of the first methods developed for creating polymeric nanoparticles. It involves dissolving the polymer in a volatile organic solvent that is immiscible with water and emulsifying this solution in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation, leading to the formation of nanoparticles.

Emulsification-Diffusion: This technique utilizes a partially water-miscible solvent to dissolve the polymer. An o/w emulsion is formed, and the subsequent addition of water to the system causes the solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer as nanoparticles. nih.gov Surfactant-free pseudolatexes of methacrylic acid copolymers have been successfully prepared using this method. nih.gov

Nanoprecipitation (Solvent Displacement): This method involves dissolving the polymer in a water-miscible solvent and then adding this solution to an aqueous phase under controlled conditions. The rapid diffusion of the solvent into the water leads to the precipitation of the polymer as nanoparticles.

The characteristics of the resulting nanoparticles, such as size and morphology, can be controlled by adjusting various parameters of the preparation process. For instance, the particle size can often be managed by altering the concentration of the polymer solution. vtt.fi

| Parameter | Influence on Nanoparticle Formation |

| Polymer Concentration | Directly affects the size of the resulting nanoparticles. vtt.fi |

| Solvent System | The choice of a volatile organic solvent or a partially water-miscible solvent determines the applicable nanoparticle preparation method (e.g., solvent evaporation vs. emulsification-diffusion). nih.gov |

| Surfactant | Stabilizes the emulsion in methods like solvent evaporation, preventing particle aggregation. However, surfactant-free methods are also possible. nih.gov |

| Agitation/Stirring Rate | Influences droplet size during emulsification, which in turn affects the final nanoparticle size. |

This table is illustrative and based on general principles of polymer nanoparticle formation.

Hydrogel Formation and Swelling Characteristics

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. mdpi.com The carboxylic acid group in this compound makes it a prime candidate for the formation of pH-sensitive hydrogels. These types of hydrogels, also known as polyelectrolyte gels, exhibit significant changes in their swelling behavior in response to changes in the pH of the surrounding environment. mdpi.com

The formation of hydrogels from methacrylic acid-based monomers is typically achieved through free-radical polymerization in an aqueous medium, with the inclusion of a cross-linking agent. orientjchem.org Common cross-linkers include N,N'-methylenebisacrylamide (MBA). orientjchem.org The polymerization is initiated by an initiator, such as potassium persulfate (KPS). orientjchem.org

The swelling behavior of such hydrogels is governed by the balance between the repulsive forces of the ionized carboxylic groups on the polymer chains and the constraints imposed by the cross-linked structure. mdpi.com At pH values above the pKa of the carboxylic acid groups, these groups become ionized (-COO-), leading to electrostatic repulsion between the polymer chains. This repulsion forces the network to expand, resulting in a high degree of swelling. orientjchem.org Conversely, at low pH, the carboxylic acid groups are protonated (-COOH), reducing the electrostatic repulsion and causing the hydrogel to shrink.

The swelling capacity can be influenced by several factors, including the concentration of the cross-linking agent and the pH of the swelling medium.

| Factor | Effect on Hydrogel Swelling |

| Cross-linker Concentration | A higher concentration of the cross-linking agent leads to a more tightly cross-linked network, which restricts the expansion of the polymer chains and results in a lower degree of swelling. |

| pH of the Medium | For anionic hydrogels derived from methacrylic acid, swelling is significantly higher at pH values above the pKa of the carboxylic acid due to the ionization of these groups. mdpi.comorientjchem.org |

| Ionic Strength of the Medium | The presence of salts in the swelling medium can shield the charges on the polymer chains, reducing the electrostatic repulsion and leading to a decrease in the swelling ratio. |

This table presents general trends in hydrogel swelling behavior based on established principles for methacrylic acid-based hydrogels.

V. Advanced Characterization and Structural Elucidation Techniques for 3 1,3 Benzodioxol 5 Yl Methacrylic Acid and Its Polymers

Spectroscopic Analysis

Spectroscopic methods are fundamental in identifying the functional groups and confirming the structure of both the monomer and the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(1,3-Benzodioxol-5-yl)methacrylic acid and its polymers. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For the monomer, ¹H-NMR spectroscopy is used to confirm the presence and connectivity of all protons in the molecule. The spectrum would be expected to show distinct signals corresponding to the protons of the benzodioxole ring, the methylene (B1212753) bridge of the dioxole group, the methyl group, and the vinyl proton of the methacrylic acid moiety, as well as the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzodioxole ring. The presence of the vinyl proton and the methyl group protons at their characteristic chemical shifts would confirm the methacrylic acid structure.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The spectrum of the monomer would display unique resonances for each carbon atom, including the carbonyl carbon of the carboxylic acid, the sp²-hybridized carbons of the vinyl group and the aromatic ring, the sp³-hybridized carbon of the methyl group, and the methylene carbon of the dioxole ring.

Upon polymerization, significant changes are observed in the NMR spectra. The signals corresponding to the vinyl protons and carbons of the methacrylic acid moiety disappear, while new signals corresponding to the polymer backbone appear. For poly(this compound), the ¹H-NMR spectrum would show broad signals for the polymer backbone protons, while the signals for the benzodioxole and methyl groups would remain, albeit with some broadening due to the polymeric nature of the material. The disappearance of the vinyl signals is a clear indicator of successful polymerization. researchgate.net

Table 1: Expected ¹H-NMR Chemical Shifts for this compound Monomer

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Aromatic (Benzodioxole) | 6.7 - 7.5 |

| Methylene (-O-CH₂-O-) | ~6.0 |

| Vinyl (=CH-) | 5.5 - 6.5 |

| Methyl (-CH₃) | 1.8 - 2.2 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound Monomer

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 175 |

| Aromatic (Benzodioxole) | 100 - 150 |

| Vinyl (=C<) | 120 - 140 |

| Methylene (-O-CH₂-O-) | ~101 |

| Methyl (-CH₃) | 15 - 25 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound and its polymers.

IR Spectroscopy of the monomer is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C=C stretching of the vinyl group would appear around 1640 cm⁻¹. The C-O-C stretching vibrations of the benzodioxole ring are typically observed around 1250 cm⁻¹. Upon polymerization, the C=C stretching band disappears, which is a key indicator of the reaction's completion. The other characteristic bands, such as those for the carbonyl and benzodioxole groups, will remain in the polymer's spectrum. icm.edu.pl

Raman Spectroscopy provides complementary information to IR spectroscopy. For the monomer, a strong Raman band for the C=C stretching vibration is expected around 1640 cm⁻¹. kpi.ua The aromatic ring vibrations of the benzodioxole moiety also give rise to characteristic Raman signals. Similar to IR spectroscopy, the disappearance of the C=C stretching band in the Raman spectrum confirms the polymerization process. kpi.ua

Table 3: Key IR Absorption Bands for this compound and its Polymer

| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| -OH (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | O-H Stretch |

| C=O (Carbonyl) | ~1700 | ~1700 | C=O Stretch |

| C=C (Vinyl) | ~1640 | Absent | C=C Stretch |

| C-O-C (Benzodioxole) | ~1250 | ~1250 | Asymmetric Stretch |

Note: These are approximate values and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems. This compound, with its benzodioxole ring conjugated to the methacrylic acid moiety, is expected to exhibit characteristic UV absorption maxima. These absorptions are attributed to π→π* transitions within the aromatic and conjugated system.

The UV-Vis spectrum of the monomer would provide information on the extent of conjugation. Upon polymerization, the electronic environment of the chromophore (the benzodioxole group) may be slightly altered, which could lead to a small shift (either a bathochromic or hypsochromic shift) in the absorption maximum and a change in the molar absorptivity. This technique can also be used to monitor the polymerization process by observing the change in absorbance at a specific wavelength. biointerfaceresearch.com

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure would reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. The planarity of the benzodioxole ring and the conformation of the methacrylic acid side chain can be accurately determined. For instance, in a related structure, ethyl 3-(1,3-benzodioxol-5-yl)acrylate, the benzodioxolane system was found to be planar. researchgate.net In another derivative, the 1,3-benzodioxole (B145889) ring was also essentially planar. nih.gov This information is crucial for understanding the physical properties of the material. While X-ray crystallography is typically applied to single crystals of the monomer, X-ray diffraction techniques can also be used to study the degree of crystallinity in the polymer.

Thermal Analysis of Polymers

Thermal analysis techniques are employed to investigate the behavior of polymers as a function of temperature.

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter that dictates the material's mechanical properties and processing conditions.

For poly(this compound), the Tg would be influenced by the rigidity of the polymer backbone and the nature of the side chains. The bulky and rigid benzodioxole group is expected to hinder chain mobility, leading to a relatively high Tg compared to simpler polymethacrylates. For comparison, the Tg of polymethacrylic acid is around 228 °C. researchgate.net The presence of the benzodioxole substituent would likely increase this value. The Tg can be affected by factors such as molecular weight and tacticity of the polymer. sigmaaldrich.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymeric materials. The analysis involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, typically nitrogen or air. The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the temperatures at which the polymer degrades.

For polymers of methacrylic acid derivatives, TGA provides critical information about their decomposition pathway. The thermal stability is influenced by factors such as molecular weight and the nature of the substituent groups on the polymer backbone. researchgate.net Generally, the thermal degradation of poly(alkyl methacrylates) proceeds primarily through the depolymerization to the corresponding monomer. researchgate.netresearchgate.net

In a typical TGA experiment for a polymer like poly(this compound), one would expect to observe an initial slight weight loss at lower temperatures (below 150°C), corresponding to the removal of absorbed water or residual solvent. researchgate.net The major degradation phase would occur at higher temperatures, where the polymer backbone scissions lead to the release of volatile products. Studies on similar poly(alkyl methacrylates) show that significant degradation occurs in the range of 200°C to 400°C. researchgate.netresearchgate.net The presence of the bulky and relatively stable benzodioxole group might influence the onset temperature of degradation. The atmosphere also plays a crucial role; degradation in air often occurs at lower temperatures compared to an inert atmosphere like nitrogen due to oxidative processes. aidic.it

Table 1: Illustrative TGA Data for a Hypothetical Methacrylate-Based Polymer

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150 | ~ 1-2% | Loss of adsorbed water/solvent researchgate.net |

| 250 - 450 | ~ 90-95% | Main chain scission and depolymerization researchgate.net |

| > 450 | ~ 3-5% | Formation of stable char residue |

This table is illustrative and based on typical behavior of methacrylate (B99206) polymers. Actual values for poly(this compound) would require experimental determination.

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are indispensable for separating and analyzing the components of a polymer sample. For polymers, Gel Permeation Chromatography is the most vital of these techniques.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the molecular weight distribution (MWD) of polymers. oregonstate.edu The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules take a longer path through the porous gel, eluting later. lcms.cz

The analysis provides several key parameters that define the polymer's molecular weight characteristics:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is biased towards larger molecules. oregonstate.edu

Peak molecular weight (Mp): The molecular weight at the highest point of the elution curve. jyu.fi

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. oregonstate.edu A PDI value approaching 1.0 suggests a very narrow distribution, typical of polymers made through living polymerization techniques, while higher values indicate a broader range of chain lengths. oregonstate.edu

For polymers of this compound, GPC analysis would be performed by dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a GPC system calibrated with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)). lcms.cz The choice of solvent and calibration standards is critical for obtaining accurate results. lcms.cz

Table 2: Example GPC Results for Different Batches of a Synthesized Methacrylate Polymer

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Batch A | 13,500 | 20,520 | 1.52 globethesis.com |

| Batch B | 8,100 | 12,474 | 1.54 |

| Batch C | 5,820 | 8,439 | 1.45 globethesis.com |

Data is representative of typical methacrylate-based polymers synthesized via free radical polymerization and serves as an example. globethesis.com

Other Analytical Methods for Polymer Properties (e.g., Viscosity, pH of solutions)

Beyond thermal stability and molecular weight, the behavior of polymers in solution is critical, particularly for applications in coatings, thickeners, or drug delivery systems. mit.edu Viscometry and potentiometric titrations are key methods for probing these properties.

The viscosity of a polymer solution is highly dependent on the polymer's molecular weight, concentration, the solvent used, and the temperature. mpg.de For polyelectrolytes like poly(this compound), which contains carboxylic acid groups, the pH of the aqueous solution is a dominant factor. rjpbcs.comresearchgate.net

At low pH, the carboxylic acid groups are protonated (-COOH), and the polymer chains may adopt a more compact, coiled conformation due to intramolecular hydrogen bonding, resulting in lower solution viscosity. As the pH is increased through the addition of a base, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone causes the chains to uncoil and adopt a more extended conformation. This expansion of the polymer coil leads to a significant increase in the solution viscosity. researchgate.net

This pH-responsive behavior can be characterized by measuring the Brookfield viscosity of polymer solutions at various pH values. researchgate.net Potentiometric titration can also be employed to determine the pKa of the acidic groups and quantify the acid content in the polymer. mit.edu

Table 3: pH-Dependent Viscosity of a Hypothetical Methacrylic Acid-Containing Copolymer Solution

| Solution pH | Carboxylic Group State | Polymer Conformation | Viscosity (mPa·s) |

| 4.0 | Protonated (-COOH) | Coiled | Low rjpbcs.com |

| 6.0 | Partially Deprotonated | Expanding | Intermediate |

| 8.0 | Deprotonated (-COO⁻) | Extended | High researchgate.net |

This table illustrates the general principle of how pH affects the viscosity of solutions containing methacrylic acid polymers. rjpbcs.comresearchgate.net

Vi. Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the molecular and electronic properties of complex organic molecules like 3-(1,3-Benzodioxol-5-yl)methacrylic acid. While specific studies on this exact molecule are not prevalent, the methodologies are well-established from research on related compounds such as methacrylic acid and other benzofuroxan (B160326) derivatives. mdpi.commdpi.com

These calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-31+G(d,p), to solve the approximate Schrödinger equation for the molecule. mdpi.comscienceopen.com Such studies can yield a wealth of information regarding the molecule's electronic landscape. Key parameters derived from these calculations include:

Enthalpies of Formation: These values indicate the thermodynamic stability of the molecule. mdpi.com

Electrostatic Surface Potential (ESP): The ESP map reveals the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions. mdpi.com

Mulliken Charges: This analysis provides a quantitative measure of the partial atomic charge on each atom, offering further insight into reactivity and bonding. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and electronic transitions.

| Calculated Parameter | Significance in Molecular Analysis |

| Enthalpy of Formation | Determines the thermodynamic stability of the compound. |

| Electrostatic Potential | Maps charge distribution to predict non-covalent interactions and reaction sites. mdpi.com |

| Mulliken Charges | Quantifies charge on individual atoms to understand electronic structure. mdpi.com |

| HOMO/LUMO Energies | Indicates electronic excitability and reactivity; a smaller energy gap suggests higher reactivity. |

These theoretical parameters provide a fundamental understanding of the molecule's intrinsic stability and reactivity, which informs all other aspects of its chemical behavior.

Conformational Analysis and Molecular Geometry

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotational degrees of freedom exist around the bonds connecting the benzodioxole ring to the methacrylic acid moiety.

Computational studies can map the potential energy surface (PES) by systematically rotating these bonds, identifying low-energy, stable conformers and the energy barriers between them. mdpi.com This analysis is crucial as the molecule's conformation can significantly impact its physical properties and biological activity.

| Geometric Feature | Observation in Analogue (Ethyl 3-(1,3-benzodioxol-5-yl)acrylate) | Implication for Target Compound |

| 1,3-Benzodioxole (B145889) System | Essentially planar. researchgate.netresearchgate.net | The benzodioxole ring is expected to be planar. |

| Dihedral Angle | ~0.82° between the benzodioxole system and the acrylate (B77674) unit. researchgate.net | A high degree of planarity is expected between the ring and the methacrylic acid side chain to maximize conjugation. |

| Molecular Packing | Crystal structures of related compounds are stabilized by weak intermolecular interactions like C-H···O contacts. researchgate.net | Similar interactions would likely govern the solid-state packing. |

Studies on other flexible molecules have shown that different conformers can sometimes co-exist in the solid state, a phenomenon known as conformational polymorphism. nih.gov Computational analysis can predict the relative energies of these conformers, helping to understand such behavior. nih.gov

Prediction of Spectroscopic Properties

Theoretical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT calculations have proven effective in predicting infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption wavelengths. mdpi.com

For this compound, calculations could predict:

¹H and ¹³C NMR Spectra: The chemical shifts of hydrogen and carbon atoms can be calculated and correlated with experimental spectra to aid in signal assignment. For related methacrylates, calculated chemical shifts have shown good agreement with experimental values. mdpi.com The carbonyl carbon of the carboxylic acid is expected to resonate at a low field (downfield) in the ¹³C NMR spectrum. mdpi.com

IR Spectrum: Vibrational frequency calculations can predict the positions of characteristic absorption bands, such as the C=O stretch of the carboxylic acid and C=C stretches of the aromatic ring and alkene group.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Studies on related compounds show that substituents on the phenyl ring can cause a bathochromic (red) shift in the absorption spectrum, an effect that can be modeled computationally. mdpi.com

| Spectroscopic Data | Predicted Feature for this compound | Basis of Prediction |

| ¹³C NMR | Carbonyl (C=O) signal at a low field (e.g., ~165-170 ppm). | Comparison with other methacrylate (B99206) derivatives. mdpi.com |

| ¹H NMR | Distinct signals for vinyl protons and methyl protons. | General knowledge of methacrylate structures. mdpi.com |

| UV-Vis | Strong absorption in the UV region due to the extended conjugated system. | Presence of chromophores (aromatic ring, C=C, C=O). mdpi.com |

The consistency between calculated and experimental spectra provides strong evidence for the proposed molecular structure. mdpi.com

Modeling of Polymerization Processes and Polymer Microstructure

The methacrylic acid moiety makes this compound a monomer suitable for polymerization. Theoretical modeling can provide insights into both the polymerization process and the structure of the resulting polymer.

Modeling of the polymerization process itself can involve simulating the kinetics of the reaction, including the effects of initiators and inhibitors. researchgate.net For industrial applications, such models help in optimizing reaction conditions to achieve desired polymer characteristics. researchgate.netgoogle.com